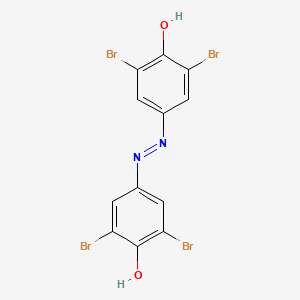

Phenol, 4,4'-azobis[2,6-dibromo-

Description

However, based on nomenclature conventions, the name suggests a brominated aromatic compound containing two phenol groups linked by an azo (-N=N- ) group. Such structures are rare in the evidence, but analogous brominated bisphenol derivatives, such as Tetrabromobisphenol A (TBBPA), are well-documented. TBBPA (CAS 79-94-7) is a brominated flame retardant with the formula C₁₅H₁₂Br₄O₂ and molecular weight 543.871 g/mol . Its structure comprises two 2,6-dibromo-4-hydroxyphenyl groups connected by an isopropylidene (-C(CH₃)₂-) bridge. While the azo linkage in the queried compound differs from TBBPA’s isopropylidene group, both share brominated phenolic moieties, making TBBPA a relevant comparator.

Properties

CAS No. |

61841-50-7 |

|---|---|

Molecular Formula |

C12H6Br4N2O2 |

Molecular Weight |

529.80 g/mol |

IUPAC Name |

2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)diazenyl]phenol |

InChI |

InChI=1S/C12H6Br4N2O2/c13-7-1-5(2-8(14)11(7)19)17-18-6-3-9(15)12(20)10(16)4-6/h1-4,19-20H |

InChI Key |

PUQYPPLFGSPZKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)N=NC2=CC(=C(C(=C2)Br)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-azobis[2,6-dibromo- typically involves the reaction of 2,6-dibromophenol with an azo compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal salt, to facilitate the formation of the azo linkage. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Phenol, 4,4’-azobis[2,6-dibromo- is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining high purity. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of reaction and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-azobis[2,6-dibromo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction of the azo linkage can yield amines, which are useful in the synthesis of dyes and pigments.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.

Scientific Research Applications

Phenol, 4,4’-azobis[2,6-dibromo- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-azobis[2,6-dibromo- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to brominated phenolic derivatives, enabling comparative analysis:

Tetrabromobisphenol A (TBBPA)

- Structure : Two 2,6-dibromo-4-hydroxyphenyl groups linked via isopropylidene.

- Formula : C₁₅H₁₂Br₄O₂ .

- Applications : Flame retardant in electronics, epoxy resins, and plastics .

- Biological Effects : Binds to human glucocorticoid and androgen receptors, raising endocrine disruption concerns .

Phenol,4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl- (CAS 76-60-8)

- Structure: Dibromophenol groups fused with a benzoxathiol-dioxide ring.

- Formula : C₂₁H₁₄Br₄O₅S; MW : 698.0139 g/mol .

- Applications: Not explicitly stated, but sulfonated aromatic compounds often serve as dyes or intermediates.

Sodium Salt of Dibrominated Benzoxathiol Derivative (CAS 7782-95-8)

- Structure: Sodium salt of a dibromophenol-benzoxathiol hybrid.

- Properties : Density 0.954 g/mL at 20°C; used in specialized syntheses .

4,8-Dibromo Derivatives of Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)

Bis-Schiff Base Derivatives with Dibromo Groups

- Example : Compound 4 (IC₅₀ = 7.9 µmol/L for anti-inflammatory activity) .

- Structure : Dibromo-biphenyl core with Schiff base (-C=N-) linkages.

- Applications : α-Glucosidase inhibition and anti-inflammatory agents .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.